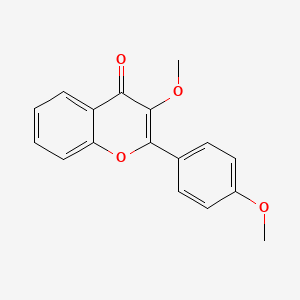

3,4'-Dimethoxyflavone

描述

Phytochemical Identification in Specific Plant Species

3,4'-Dimethoxyflavone has been identified as a naturally occurring lipophilic flavone (B191248) isolated from the leaves of Primula veris (cowslip). medchemexpress.comchemsrc.com Research on Primula veris has revealed the presence of this compound alongside other methoxylated flavones. nih.gov The isolation process from the flowers of Primula veris typically involves maceration with a solvent like methanol (B129727), followed by a series of purification steps. nih.gov These purification techniques can include normal-phase solid-phase extraction, medium-pressure liquid chromatography, and preparative thin-layer chromatography to separate the various flavones. nih.gov Further purification is often achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov The identification and structural confirmation of the isolated compounds are then carried out using advanced analytical methods such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS-MS). nih.gov

As a secondary metabolite, this compound is not limited to a single plant species. Its presence has been reported in a variety of plants, indicating its role in plant biochemistry. nih.gov Besides Primula veris, the compound has been documented in Lawsonia inermis (henna). nih.gov The occurrence of structurally related dimethoxyflavone compounds in other plant families suggests common biosynthetic pathways for methylated flavonoids. For instance, related compounds like 5-Hydroxy-7,4'-dimethoxyflavone have been isolated from the stem of Gardenia erubescens, and 5,7-Dihydroxy-3',4'-dimethoxyflavone has been reported in Rhynchosia beddomei and Eremanthus arboreus. ui.edu.ng This distribution across different genera highlights the widespread production of methylated flavonoids in the plant kingdom.

Table 1: Documented Natural Sources of this compound and Related Compounds

| Compound | Plant Species | Plant Family |

|---|---|---|

| This compound | Primula veris | Primulaceae |

| Lawsonia inermis | Lythraceae | |

| 5-Hydroxy-7,4'-dimethoxyflavone | Gardenia erubescens | Rubiaceae |

| 5,7-Dihydroxy-3',4'-dimethoxyflavone | Rhynchosia beddomei | Fabaceae |

| Eremanthus arboreus | Asteraceae |

Data sourced from multiple phytochemical studies. nih.govui.edu.ng

Advanced Extraction Methodologies for Flavonoids

The extraction of flavonoids, including this compound, from plant matrices is a critical step in their isolation and study. The choice of extraction method depends on factors such as the polarity of the target compound and the desired efficiency. mdpi.com

Traditional solid-liquid extraction methods are widely used due to their simplicity and low equipment cost. nih.gov These techniques include maceration, reflux, and Soxhlet extraction. mdpi.com

Maceration : This simple technique involves soaking the ground plant material in a suitable solvent in a closed container at room temperature for an extended period (typically days). mdpi.come3s-conferences.org The solvent penetrates the plant cells, dissolving the target compounds. mdpi.com

Reflux : In this method, the plant material is boiled with a solvent, and the solvent vapors are condensed and returned to the extraction vessel. This process allows for extraction at a constant, elevated temperature, which can improve efficiency over simple maceration. e3s-conferences.org

Soxhlet Extraction : Considered a highly efficient automated method, Soxhlet extraction involves the continuous washing of the plant material with a fresh portion of distilled solvent. mdpi.come3s-conferences.org This technique generally requires less solvent and time compared to maceration or percolation but can expose thermosensitive compounds to high temperatures for prolonged periods. mdpi.come3s-conferences.org

The choice of solvent is crucial in these methods, with polarity being a key parameter. Apolar solvents are often used for less polar flavonoids like methylated flavones, while alcohol-water mixtures are common for more polar flavonoid glycosides. mdpi.commdpi.com

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, modern "green" extraction technologies have been developed. nih.govnih.govfrontiersin.org These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). nih.gov

Ultrasound-Assisted Extraction (UAE) : This technique uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates high localized pressure and temperature, causing cell disruption and enhancing the release of intracellular compounds into the solvent. mdpi.comtandfonline.com UAE significantly reduces extraction time and solvent consumption. tandfonline.com Studies have optimized UAE parameters like ethanol (B145695) concentration, temperature, time, and liquid-to-solid ratio to maximize flavonoid yields. nih.govmdpi.com

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to rapidly heat the solvent and water molecules within the plant matrix. researchgate.netncsu.edu This creates a buildup of internal pressure that ruptures the cell walls, facilitating the release of bioactive compounds. researchgate.netncsu.edu MAE is known for its high efficiency, reduced processing time, and lower solvent use compared to conventional methods. researchgate.netinternational-agrophysics.org

Supercritical Fluid Extraction (SFE) : SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. upm.edu.my In its supercritical state (above its critical temperature and pressure), CO₂ exhibits properties of both a liquid and a gas, allowing it to diffuse into the plant material like a gas and dissolve compounds like a liquid. upm.edu.my The selectivity of SFE can be fine-tuned by adjusting pressure and temperature. upm.edu.mynih.gov Often, a polar co-solvent (modifier) like ethanol is added to enhance the extraction of more polar compounds like flavonoids. nih.govbohrium.com

Table 2: Comparison of Flavonoid Extraction Technologies

| Technology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Conventional (Maceration, Reflux, Soxhlet) | Solvent percolation and dissolution at various temperatures. nih.govmdpi.com | Simple, low-cost equipment. nih.gov | Long extraction times, large solvent volume, potential thermal degradation of compounds. nih.govmdpi.com |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing mass transfer. mdpi.com | Fast, efficient, reduced solvent and energy consumption. nih.govfrontiersin.org | Requires specialized equipment; effectiveness can be influenced by multiple parameters. nih.gov |

| Microwave-Assisted Extraction (MAE) | Microwave energy causes rapid internal heating and cell rupture. researchgate.net | Very fast, high yield, reduced solvent use. ncsu.eduinternational-agrophysics.org | Potential for localized overheating; not suitable for all solvents. researchgate.net |

| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO₂) with tunable solvent properties. upm.edu.my | "Green" solvent (CO₂), high selectivity, solvent-free extract. upm.edu.mybohrium.com | High initial equipment cost, may require co-solvents for polar compounds. nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-9-7-11(8-10-12)16-17(20-2)15(18)13-5-3-4-6-14(13)21-16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIUIJXKXMMNCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350943 | |

| Record name | ST057645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78933-14-9 | |

| Record name | ST057645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Physicochemical Properties

Established Synthetic Methodologies

Several synthetic routes have been established for the synthesis of this compound and its derivatives. A common and effective method is the oxidative cyclization of a chalcone (B49325) intermediate. ugm.ac.id This process typically involves two key steps:

Claisen-Schmidt Condensation: This reaction forms the chalcone backbone. For instance, 2',4'-dihydroxy-3,4-dimethoxychalcone (B1655851) is prepared by the condensation of 2,4-dihydroxyacetophenone with 3,4-dimethoxybenzaldehyde (B141060) in the presence of a base like sodium hydroxide (B78521). ugm.ac.idresearchgate.net

Oxidative Cyclization: The synthesized chalcone then undergoes cyclization to form the flavone (B191248) ring. This can be achieved using various reagents, with iodine in dimethyl sulfoxide (B87167) (DMSO) being a frequently used system. ugm.ac.idresearchgate.net

Alternative synthetic strategies include the Allan-Robinson synthesis and the Baker-Venkataraman rearrangement, which are classical methods for flavone synthesis. ugm.ac.id

Spectroscopic and Physicochemical Data

The structural confirmation and purity of synthesized this compound are determined using various spectroscopic techniques.

| Property | Data |

| Molecular Formula | C17H14O4 |

| Molecular Weight | 282.29 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 154-155 °C |

| Solubility | Soluble in DMSO |

| UV-Vis (λmax) | 334 nm (in Methanol) |

Data sourced from multiple references. nih.govtargetmol.comsigmaaldrich.comchembk.comtcichemicals.comfishersci.no

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are crucial for the definitive structural elucidation of this compound, providing detailed information about the arrangement of protons and carbons within the molecule and confirming its molecular weight.

Physical and Chemical Characteristics

This compound is a stable compound under normal conditions. chembk.com Its chemical reactivity is characteristic of the flavone class, allowing for reactions such as oxidation and reduction. The presence of the methoxy (B1213986) groups can also influence its reactivity in substitution reactions.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for the Flavone (B191248) Core

The construction of the fundamental 2-phenylchromen-4-one (flavone) skeleton can be achieved through several established synthetic methodologies. These routes often begin with simpler, commercially available starting materials and proceed through key bond-forming reactions to build the heterocyclic core.

A prominent and widely utilized approach for the synthesis of flavones involves the intermediacy of chalcones (1,3-diaryl-2-propen-1-ones). iiste.orgsaudijournals.com These compounds serve as versatile precursors that can be cyclized to form the flavone ring system through various oxidative conditions.

The synthesis of the requisite chalcone (B49325) precursors is commonly achieved through the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. iiste.orgsaudijournals.com This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with an aromatic aldehyde. iiste.org For the synthesis of a precursor to 3,4'-dimethoxyflavone, this would typically involve the reaction of an acetophenone bearing a hydroxyl group at the 2'-position (e.g., 2'-hydroxyacetophenone) with 3,4-dimethoxybenzaldehyde (B141060). ugm.ac.idresearchgate.net The use of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent is a common practice for this transformation. iiste.orgugm.ac.idresearchgate.net More contemporary and environmentally conscious methods, such as solvent-free grinding techniques, have also been successfully employed for this condensation. researchgate.netrsc.org

For instance, the Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone with 3,4-dimethoxybenzaldehyde in the presence of aqueous sodium hydroxide and ethanol (B145695) yields 2',4'-dihydroxy-3,4-dimethoxychalcone (B1655851). ugm.ac.id This chalcone can then be further processed to a flavone. Similarly, 2',6'-dihydroxy-3,4-dimethoxy chalcone has been synthesized by the condensation of 2,6-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde. researchgate.net

Once the 2'-hydroxychalcone (B22705) precursor is obtained, the next step is its oxidative cyclization to form the flavone ring. A classic method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction, which typically employs hydrogen peroxide in an alkaline medium to convert a 2'-hydroxychalcone into a flavonol (a 3-hydroxyflavone). nih.govcambridge.orgwikipedia.org The reaction is believed to proceed through the formation of a dihydroflavonol intermediate, which is then oxidized. wikipedia.org

However, for the synthesis of flavones that are not hydroxylated at the 3-position, alternative oxidative cyclization conditions are required. A widely used and efficient method involves the use of iodine in a solvent such as dimethyl sulfoxide (B87167) (DMSO). ugm.ac.idresearchgate.netnih.govijasrm.com This I2-DMSO system facilitates the cyclization and subsequent dehydrogenation of the 2'-hydroxychalcone to directly afford the flavone. For example, 7-hydroxy-3',4'-dimethoxyflavone has been successfully synthesized from 2',4'-dihydroxy-3,4-dimethoxychalcone using this method. ugm.ac.id Similarly, 5-hydroxy-3',4'-dimethoxyflavone (B15504186) can be prepared from 2',6'-dihydroxy-3,4-dimethoxy chalcone via oxidative cyclization with iodine. researchgate.net

Other reagents that can effect this transformation include selenium dioxide and palladium on carbon (Pd-C). ijasrm.com

Besides chalcone-based methods, other classical named reactions provide alternative pathways to the flavone core. ugm.ac.idnih.gov

The Baker-Venkataraman rearrangement is a two-step process for preparing flavones. nih.gov It begins with the acylation of a 2-hydroxyacetophenone (B1195853) with a benzoyl chloride (in this case, 3,4-dimethoxybenzoyl chloride) to form an ester. This ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone intermediate. Subsequent acid-catalyzed cyclization and dehydration of this diketone yields the flavone. nih.govescholarship.org This method offers a reliable, albeit sometimes multi-step, route to flavones. escholarship.org

The Allan-Robinson synthesis is another established method that involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) and its corresponding sodium salt. ugm.ac.idnih.govoup.comias.ac.in For the synthesis of this compound, this would involve heating a suitable o-hydroxyacetophenone with 3,4-dimethoxybenzoic anhydride and sodium 3,4-dimethoxybenzoate. oup.com This condensation reaction directly leads to the formation of the flavone structure. nih.govias.ac.in

| Synthetic Route | Key Intermediates | Typical Reagents |

| Chalcone-Based Cyclization | 2'-Hydroxychalcone | 1. Aldol Condensation: NaOH or KOH. 2. Oxidative Cyclization: I2/DMSO, SeO2. |

| Baker-Venkataraman Rearrangement | 1,3-Diketone | 1. Acylation: Benzoyl chloride, pyridine. 2. Rearrangement: KOH. 3. Cyclization: H2SO4/AcOH. escholarship.org |

| Allan-Robinson Synthesis | None (direct condensation) | Aromatic anhydride, sodium salt of the corresponding acid. oup.comias.ac.in |

Flavones can also be synthesized by the dehydrogenation of their corresponding flavanone (B1672756) precursors. Flavanones, which have a saturated C2-C3 bond, can be oxidized to introduce the C2-C3 double bond characteristic of flavones. oup.comclockss.org Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in the presence of an acid catalyst are effective for this transformation. oup.com The reaction mechanism is proposed to involve a rate-determining hydride abstraction step. oup.com Catalytic dehydrogenation using palladium-charcoal at elevated temperatures has also been employed. clockss.org

In some cases, 2'-hydroxychalcones can be directly converted to flavones through dehydrogenation conditions, although this is less common than the oxidative cyclization routes. ijasrm.com

Chalcone-Based Cyclization Pathways

Regioselective Chemical Modifications

The functionalization of the this compound scaffold, or its precursors, allows for the synthesis of a diverse range of derivatives. Regioselective modifications, where a chemical reaction occurs at a specific position on the molecule, are crucial for structure-activity relationship studies.

For flavonoids with multiple hydroxyl groups, selective methylation is a key modification. This can be achieved using methylating agents like dimethyl sulfate (B86663) in the presence of a base. The specific hydroxyl groups that are methylated can often be controlled by the reaction conditions and the inherent reactivity of the different positions. For instance, the synthesis of ermanin (B191650) (5,7-dihydroxy-3,4'-dimethoxyflavone) can be approached through regioselective methylation of a polyhydroxylated precursor like kaempferol (B1673270). researchgate.net

Conversely, selective demethylation of polymethoxylated flavones can provide access to hydroxylated derivatives. ias.ac.in For example, 3',4'-Dimethoxyflavone (B191118) can be O-demethylated by certain cytochrome P450 enzymes to produce 3',4'-dihydroxyflavone (B191068). nih.govnih.gov Chemical methods for demethylation, such as using strong Lewis acids, can also be employed, although controlling the regioselectivity can be challenging. ias.ac.in

Other modifications can include the introduction of different alkyl groups, halogens, or nitrogen-containing functionalities onto the flavone core to explore their impact on the compound's properties. mdpi.com

Introduction and Removal of Methoxy (B1213986) and Hydroxyl Groups

The manipulation of methoxy and hydroxyl groups on the flavone scaffold is crucial for both the total synthesis of this compound and the generation of its structural analogs. These transformations often involve protection, deprotection, methylation, and demethylation strategies.

Introduction of Methoxy and Hydroxyl Groups:

Methoxy groups are typically introduced through methylation of a corresponding hydroxyl group. A common method involves the use of dimethyl sulfate in the presence of a base like potassium carbonate in a solvent such as acetone. This approach is instrumental in converting polyhydroxylated flavonoids into their methoxylated counterparts. For instance, the synthesis of 5,7-dimethoxyflavone (B190784) and 5,7,3',4'-tetramethoxyflavone often starts from phloroacetophenone, a polyhydroxylated precursor. mdpi.com

Hydroxyl groups are fundamental to the core flavonoid structure and are often present in the starting materials, such as hydroxyacetophenones and hydroxybenzaldehydes. In many synthetic routes, these hydroxyl groups may be protected to prevent unwanted side reactions and then deprotected at a later stage. Benzyl (B1604629) ethers are a common choice for protecting hydroxyl groups due to their stability under various reaction conditions and their facile removal by catalytic hydrogenolysis. oup.com

Removal of Methoxy and Hydroxyl Groups (Demethylation and Debenzylation):

The removal of methoxy groups (demethylation) to yield hydroxyl groups is a critical step in the synthesis of many flavonoid derivatives. Several reagents are employed for this purpose, with varying degrees of selectivity.

Boron tribromide (BBr₃): This is a powerful and widely used reagent for the cleavage of aryl methyl ethers to form the corresponding phenols. commonorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out in a solvent like dichloromethane. commonorganicchemistry.comtu-darmstadt.de It is effective for complete demethylation of polymethoxyflavones.

Aluminum chloride (AlCl₃): This Lewis acid can be used for selective demethylation. The choice of solvent can influence which methoxy group is removed. For example, in some flavanones, AlCl₃ in ether selectively demethylates the 5-methoxyl group. oup.comias.ac.in

Hydrobromic acid (HBr): Strong acids like HBr can also cleave methoxy groups, though this method can be harsh and may lead to side reactions or rearrangements in complex molecules. commonorganicchemistry.com

Other Reagents: Other methods for demethylation include the use of pyridinium (B92312) hydrochloride and alkaline thiolates. nih.gov

The removal of benzyl protecting groups is typically achieved through catalytic hydrogenolysis using a palladium on carbon (Pd/C) catalyst. This method is advantageous as it is generally mild and does not affect other functional groups like methoxy groups. oup.com

Synthesis of Structural Analogs for Research Purposes

The synthesis of structural analogs of this compound is essential for structure-activity relationship (SAR) studies, which aim to understand how specific structural features influence the compound's biological effects. This involves modifying the core flavone structure by introducing, removing, or altering functional groups.

A primary strategy for synthesizing analogs is to start with a common intermediate and then introduce the desired modifications. A versatile approach begins with the synthesis of a hydroxylated analog, which can then be further derivatized. For example, the synthesis of 7-hydroxy-3',4'-dimethoxyflavone provides a key intermediate for further modifications at the 7-position.

The synthesis of this analog typically proceeds via a Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base like sodium hydroxide to form an intermediate chalcone (2',4'-dihydroxy-3,4-dimethoxychalcone). ugm.ac.idnih.gov This chalcone is then subjected to oxidative cyclization to yield the final flavone. A common and efficient method for this cyclization utilizes iodine in a solvent such as dimethyl sulfoxide (DMSO). ugm.ac.idnih.govingentaconnect.com

| Reaction Step | Reactants | Reagents/Conditions | Product | Reference |

| Claisen-Schmidt Condensation | 2,4-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde | NaOH, ethanol, room temperature | 2',4'-dihydroxy-3,4-dimethoxychalcone | ugm.ac.idnih.gov |

| Oxidative Cyclization | 2',4'-dihydroxy-3,4-dimethoxychalcone | I₂, DMSO, reflux | 7-hydroxy-3',4'-dimethoxyflavone | ugm.ac.idnih.gov |

Similarly, 5-hydroxy-3',4'-dimethoxyflavone can be synthesized in two steps, starting from 2,6-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde to form 2',6'-dihydroxy-3,4-dimethoxy chalcone, which is then cyclized using iodine. researchgate.net

Once these hydroxylated analogs are obtained, they serve as platforms for creating further derivatives for research.

Fluorinated Analogs: Fluorine atoms can be introduced into the flavone structure to alter its electronic properties and metabolic stability. For example, fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone have been synthesized to evaluate their antioxidant and neuroprotective activities. nih.gov The synthesis of 3-fluorinated flavones can be achieved by treating a chalcone precursor with a fluorinating agent like N-fluorobenzenesulfonimide (NFSI). researchgate.net

Glycosylated Analogs: Glycosylation, the attachment of sugar moieties, can significantly impact a flavonoid's solubility, bioavailability, and biological activity. nih.govcas.cz Glycosides of flavonoids can be synthesized chemically, often under phase-transfer conditions, or enzymatically using glycosyltransferases. nih.govcas.czfrontiersin.org For instance, 7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone has been synthesized to study its effects on drug resistance in cancer cells. nih.gov

The synthesis of this compound itself can be accomplished through several classical methods, including the Baker-Venkataraman rearrangement and the Allan-Robinson reaction . ingentaconnect.comprimescholars.comorgsyn.org The Baker-Venkataraman route involves the rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which is then cyclized to the flavone. primescholars.com The Allan-Robinson reaction involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride. orgsyn.org

| Synthetic Method | Key Intermediates | General Description | Reference |

| Baker-Venkataraman Rearrangement | 2-acyloxyacetophenone, 1,3-diketone | Base-catalyzed rearrangement of an ester to a diketone, followed by acid-catalyzed cyclization. | primescholars.com |

| Allan-Robinson Reaction | o-hydroxyaryl ketone, aromatic anhydride | Reaction of a ketone with an anhydride to form the flavone core. | orgsyn.org |

| Claisen-Schmidt Condensation & Cyclization | Chalcone | Condensation of an acetophenone and a benzaldehyde, followed by oxidative cyclization. | ugm.ac.idnih.gov |

These synthetic strategies provide a robust toolbox for chemists to create a wide array of this compound analogs, facilitating detailed investigations into their chemical and biological properties.

Biosynthetic Pathways and Enzymatic Transformations

Enzymatic Steps in Flavonoid Biosynthesis

Flavonoids, including 3,4'-Dimethoxyflavone, are synthesized in plants through the phenylpropanoid pathway. This metabolic route begins with the amino acid phenylalanine and generates the essential precursors for the flavonoid skeleton nih.govwikipedia.orgfrontiersin.org. The initial phase of this pathway is often referred to as the general phenylpropanoid pathway, which provides the p-coumaroyl-CoA starter unit nih.gov.

The key enzymatic steps that establish the characteristic C6-C3-C6 flavonoid backbone are as follows:

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step, converting phenylalanine into cinnamic acid nih.gov.

Cinnamic Acid 4-Hydroxylase (C4H): A cytochrome P450 enzyme, C4H, hydroxylates cinnamic acid to produce p-coumaric acid nih.gov.

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by adding a coenzyme A molecule, forming p-coumaroyl-CoA nih.gov.

Chalcone (B49325) Synthase (CHS): CHS is a pivotal enzyme that catalyzes the first step unique to the flavonoid pathway wikipedia.orgnih.gov. It facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to synthesize a chalcone intermediate, naringenin (B18129) chalcone wikipedia.orgnih.gov.

Chalcone Isomerase (CHI): The naringenin chalcone is then cyclized by CHI to form the flavanone (B1672756) known as naringenin nih.govnih.gov. Naringenin serves as a crucial precursor for various classes of flavonoids, including the flavones, through further enzymatic modifications such as hydroxylation and, importantly for this compound, methylation nih.gov.

Role of O-Methyltransferases in Dimethoxylation

The defining methoxy (B1213986) groups at the 3 and 4' positions of this compound are installed by a class of enzymes known as O-methyltransferases (OMTs). These enzymes catalyze the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid scaffold koreascience.kr. The production of polymethoxylated flavonoids requires multiple, highly specific OMTs that exhibit distinct regioselectivity, meaning they act on specific hydroxyl groups koreascience.krnih.gov.

The biosynthesis of a 3,4'-dimethoxylated flavonoid necessitates the sequential action of at least two different OMTs with specificity for the 3- and 4'-positions. While the precise OMTs for this compound itself are a subject of ongoing research, studies on similar compounds provide a clear model for this process. For instance, the synthesis of ermanin (B191650) (5,7-dihydroxy-3,4'-dimethoxyflavone) from kaempferol (B1673270) (3,5,7,4'-tetrahydroxyflavone) has been achieved in engineered E. coli by expressing two different OMTs koreascience.kr.

One OMT specifically catalyzes the methylation of the 4'-hydroxyl group.

A second, distinct OMT acts on the 3-hydroxyl group koreascience.kr.

This demonstrates the requirement for a suite of regioselective enzymes to produce specific methoxylation patterns. Plant OMTs show high specificity for certain hydroxyl positions on the flavonoid rings, such as the 3'-, 4'-, and 7-positions mdpi.comtandfonline.com. The evolution of these enzymes allows for the vast diversity of methylated flavonoids found in nature mdpi.com. The ability to use these enzymes in biotechnological applications, such as in microbial systems, offers a method for producing specific, bioactive dimethoxyflavonoids nih.gov.

Metabolic Profiling of this compound in Biological Systems

When introduced into biological systems, such as in mammals, this compound undergoes metabolism primarily by Cytochrome P450 (CYP) enzymes. These enzymes are a large family of monooxygenases that play a central role in the metabolism of a wide variety of foreign compounds (xenobiotics), including many drugs and natural products phcog.comresearchgate.net.

Research has shown that this compound is a particularly good substrate for the human enzyme CYP1B1 nih.govnih.gov. The primary metabolic transformation catalyzed by CYP1B1 is O-demethylation . This reaction involves the removal of the methyl groups, converting the methoxy functionalities back into hydroxyl groups.

The main metabolic pathway for this compound when incubated with CYP1B1 is its conversion to 3',4'-dihydroxyflavone (B191068) . This reaction proceeds at a significant rate, indicating that CYP1B1 efficiently metabolizes the compound nih.govnih.gov. In addition to the primary dihydroxy metabolite, several other ring-oxygenated products have also been detected, suggesting that hydroxylation of the flavonoid's aromatic rings is a secondary metabolic route nih.govnih.gov. In contrast, this compound is not a good substrate for another P450 enzyme, CYP2A13, which shows only very low activity towards its demethylation nih.gov.

The table below summarizes the key metabolic reaction of this compound by human Cytochrome P450 enzymes.

| Enzyme | Substrate | Primary Metabolic Reaction | Major Metabolite | Reaction Rate (min⁻¹) | Reference |

|---|---|---|---|---|---|

| CYP1B1 | This compound | O-demethylation | 3',4'-Dihydroxyflavone | 4.2 | nih.govnih.gov |

| CYP2A13 | This compound | O-demethylation | 3',4'-Dihydroxyflavone | 0.18 | nih.gov |

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of flavonoids like this compound. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, revealing detailed information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of this compound.

¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the aromatic protons on the A and B rings, a distinct singlet for the proton at the C-3 position, and sharp singlets corresponding to the two methoxy groups (-OCH₃) at the C-3' and C-4' positions. The splitting patterns and coupling constants of the aromatic signals are crucial for confirming the substitution pattern on each ring.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound would display unique signals for each of its 17 carbons. Key resonances would include those for the carbonyl carbon (C-4), the carbons of the aromatic rings, and the carbons of the two methoxy groups.

Advanced 2D NMR techniques, such as HSQC and HMBC, are often employed to definitively assign each proton and carbon signal to its specific position within the flavone (B191248) structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands indicative of its core structure. Key spectral features for flavonoids include:

A strong absorption band corresponding to the stretching vibration of the conjugated carbonyl group (C=O) at the C-4 position, typically appearing in the range of 1650-1600 cm⁻¹.

Absorption bands in the 1600-1450 cm⁻¹ region, which are characteristic of C=C stretching vibrations within the aromatic rings.

Strong bands associated with the C-O stretching of the aryl-ether linkages of the pyrone ring and the methoxy substituents. researchgate.net

Table 1: General Infrared (IR) Absorption Bands for Flavonoids

| Functional Group | Typical Absorption Range (cm⁻¹) |

|---|---|

| C=O (Conjugated Carbonyl) | 1650 - 1600 |

| C=C (Aromatic) | 1600 - 1450 |

| C-O (Ether) | 1300 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. The UV-Vis spectrum of a flavone is typically characterized by two major absorption bands, referred to as Band I and Band II. researchgate.net

Band I , appearing at a longer wavelength (typically 300–385 nm), is associated with the electronic transitions in the B-ring cinnamoyl system. researchgate.net

Band II , found at a shorter wavelength (typically 240–285 nm), corresponds to the A-ring benzoyl system. researchgate.net

The precise wavelengths (λmax) of these bands are sensitive to the substitution pattern on the flavone skeleton. For this compound, the presence of the two methoxy groups on the B-ring influences the position and intensity of Band I.

Table 2: Characteristic UV-Vis Absorption Bands for Flavones

| Absorption Band | Associated Chromophore | Typical Wavelength Range (nm) |

|---|---|---|

| Band I | B-Ring Cinnamoyl System | 300 - 385 |

| Band II | A-Ring Benzoyl System | 240 - 285 |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of flavonoids. It is routinely used to determine the purity of this compound, with commercially available standards often having a purity of ≥98% as measured by this technique. sigmaaldrich.com

A typical analysis utilizes a reversed-phase (RP) system, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases.

Table 3: Representative HPLC Conditions for Methoxyflavone Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 × 250 mm, 5 µm) |

| Mobile Phase | Methanol (B129727) and water (often with acid modifier like acetic or formic acid) |

| Detection | UV Detector (e.g., at 254 nm) |

| Flow Rate | ~0.8 - 1.0 mL/min |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) is a more recent advancement that uses columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster separations, greater resolution, and improved sensitivity compared to traditional HPLC. UHPLC systems, such as the ACQUITY UPLC, are used for the analysis of this compound and its metabolites. When coupled with mass spectrometry (MS), forming a UHPLC-MS system, this technique becomes a powerful tool for both identifying and quantifying the compound, even at very low concentrations.

Mechanistic Investigations of Biological Activities in in Vitro and Preclinical Models

Modulation of Oxidative Stress Pathways

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the pathogenesis of numerous diseases. The antioxidant properties of 3,4'-Dimethoxyflavone are attributed to its ability to intervene in these pathways through various mechanisms medchemexpress.com.

Direct Free Radical Scavenging Capabilities

The capacity of flavonoids to directly scavenge free radicals is a well-known aspect of their antioxidant activity. This action typically involves the donation of a hydrogen atom from a hydroxyl group on the flavonoid structure to a free radical, thereby neutralizing it. However, the direct radical scavenging activity of methoxylated flavonoids like this compound appears to be limited compared to their hydroxylated counterparts.

Research on a structurally related compound, 7-hydroxy-3',4'-dimethoxyflavone, was conducted to assess its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The findings indicated a low radical scavenging activity, with an IC50 value (the concentration required to scavenge 50% of DPPH radicals) greater than 100 μg/mL. This suggests that the presence of methoxy (B1213986) groups, in place of free hydroxyl groups, diminishes the direct hydrogen-donating capacity of the molecule. While direct studies on this compound are scarce, these findings imply that its antioxidant effects may be mediated more significantly through indirect mechanisms rather than direct radical quenching.

In addition to its antioxidant activities, this compound has demonstrated neuroprotective effects by inhibiting parthanatos, a specific pathway of programmed cell death triggered by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1) in response to severe DNA damage, which can be induced by oxidative stress nih.gov. In cellular models, this compound protected against cell death induced by DNA-alkylating agents and NMDA, which are known to cause oxidative stress and PARP-1 overactivation medchemexpress.comnih.gov. The compound was shown to reduce the synthesis and accumulation of poly(ADP-ribose) polymer, a product of PARP-1 activity nih.gov. This suggests an indirect antioxidant mechanism by mitigating the downstream consequences of oxidative DNA damage.

Regulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione)

Beyond direct scavenging, a crucial antioxidant strategy involves bolstering the cell's own defense systems. These systems include endogenous antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and the components of the glutathione (B108866) system, like Glutathione Peroxidase (GPx). These enzymes work in a coordinated fashion to detoxify ROS. SOD converts the superoxide radical into hydrogen peroxide, which is then neutralized into water and oxygen by Catalase and GPx.

Currently, there is a lack of specific research data detailing the direct effects of this compound on the activity or expression of SOD, Catalase, or Glutathione system enzymes. While the broader class of flavonoids has been studied for its influence on these enzymatic systems, the specific impact of the 3',4'-dimethoxy substitution pattern remains an area for future investigation. Elucidating whether this compound can enhance the cellular antioxidant arsenal (B13267) by upregulating these key enzymes is essential for a complete understanding of its protective mechanisms.

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) Pathway

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a transcription factor that serves as a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes nih.gov. This activation leads to the coordinated upregulation of a wide array of antioxidant and detoxification enzymes, including those involved in glutathione synthesis and heme oxygenase-1 (HO-1) mdpi.com.

The ability of various phytochemicals, including flavonoids, to activate the Nrf2/ARE pathway is a significant area of research mdpi.comresearchgate.net. However, direct experimental evidence demonstrating the activation of the Nrf2 pathway by this compound is not yet available in the scientific literature. Studies on other flavonoids suggest that they can induce Nrf2 activation, thereby enhancing the cell's intrinsic defense mechanisms against oxidative stress mdpi.com. Investigating whether this compound acts as an Nrf2 activator would provide a key mechanistic insight into its indirect antioxidant effects.

Interventions in Anti-inflammatory Signaling Cascades

Chronic inflammation is a contributing factor to a variety of pathological conditions. This compound has been recognized for its anti-inflammatory potential, which is attributed to its ability to modulate key signaling pathways that regulate the inflammatory response medchemexpress.comnih.gov.

Inhibition of Pro-inflammatory Cytokine and Enzyme Production

A hallmark of inflammation is the increased production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes responsible for synthesizing inflammatory molecules, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

While direct studies on this compound are limited, research on other polymethoxyflavones provides strong evidence for this mechanism of action. For instance, a related compound, 3,5,6,7,3',4'-hexamethoxyflavone, has been shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells by inhibiting the expression of iNOS and COX-2 nih.govresearchgate.net. This compound also reduced the production of TNF-α, IL-6, and IL-1β nih.govresearchgate.net. Similarly, 5,7-dimethoxyflavone (B190784) has been found to decrease the serum levels of TNF-α and IL-6 in preclinical models of age-related muscle wasting mdpi.com. These findings suggest that polymethoxyflavones, likely including this compound, can effectively curb the inflammatory cascade by downregulating the expression of key pro-inflammatory molecules.

| Compound | Model | Mediator Inhibited | Effect |

|---|---|---|---|

| 3,5,6,7,3',4'-Hexamethoxyflavone | LPS-stimulated RAW 264.7 Macrophages | NO, PGE2, iNOS, COX-2 | Suppressed production/expression |

| 3,5,6,7,3',4'-Hexamethoxyflavone | LPS-stimulated RAW 264.7 Macrophages | TNF-α, IL-6, IL-1β | Suppressed production |

| 5,7-Dimethoxyflavone | Aged Mice Model | TNF-α, IL-6 | Reduced serum levels |

Modulation of Nuclear Factor Kappa B (NF-κB) Pathway

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the degradation of its inhibitor, allowing NF-κB to translocate to the nucleus and activate the transcription of a wide range of pro-inflammatory genes, including those for cytokines and enzymes mentioned previously.

The modulation of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of many flavonoids. Again, evidence from structurally similar compounds suggests that this compound likely shares this mechanism. Studies have shown that 3,5,6,7,3',4'-hexamethoxyflavone inhibits the phosphorylation of the NF-κB inhibitor, IκB-α, thereby preventing its degradation and blocking the nuclear translocation of NF-κB in LPS-stimulated macrophages nih.govresearchgate.net. Furthermore, 5,7-dimethoxyflavone has been observed to downregulate the protein expression of NF-κB in the muscle tissue of aged mice mdpi.com. Another polymethoxyflavone, 5,7-dihydroxy-3,4,6-trimethoxyflavone, was found to suppress the NF-κB signaling pathway by targeting the Hsp90-IKK-γ complex nih.gov. These findings collectively point towards the inhibition of the NF-κB pathway as a primary mode of anti-inflammatory action for polymethoxyflavones.

| Compound | Model | Mechanism |

|---|---|---|

| 3,5,6,7,3',4'-Hexamethoxyflavone | LPS-stimulated RAW 264.7 Macrophages | Inhibited IκB-α phosphorylation and NF-κB nuclear translocation |

| 5,7-Dimethoxyflavone | Aged Mice Muscle Tissue | Downregulated NF-κB protein expression |

| 5,7-dihydroxy-3,4,6-trimethoxyflavone | BFT-stimulated HT-29 Cells | Suppressed NF-κB signaling by targeting the Hsp90-IKK-γ complex |

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38, ERK, JNK/SAPK)

The biological activities of this compound and its analogs are linked to their ability to modulate key intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, comprising cascades like p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK), are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. frontiersin.orgjcpres.comyoutube.com

Investigations into a closely related compound, 3'-hydroxy-3,4'-dimethoxyflavone, revealed that its induction of cell death in human leukemia cells is associated with the activation of the MAPK pathway. fao.orgnih.gov Specifically, the cell death process was partially blocked by the inhibition of JNK/SAPK signaling, indicating a significant role for this particular cascade. fao.orgnih.govresearchgate.net

Further studies on 3-hydroxy-3',4'-dimethoxyflavone (B1596399) (HDMF) in glioblastoma cells demonstrated a different regulatory role. In this context, HDMF was found to decrease the migratory and invasive capabilities of cancer cells by inhibiting p38 and ERK signaling proteins. nih.gov Similarly, a cardioprotective analog, 3',4'-dihydroxyflavonol, was shown to inhibit the activation of JNK and p38 in response to cellular stress, a mechanism tied to its protective effects. nih.gov This suggests that the regulation of MAPK pathways by dimethoxyflavone derivatives can be context-dependent, leading to either pro-apoptotic or protective outcomes based on the specific cellular model and the compound's structure.

Table 1: Modulation of MAPK Pathways by this compound and Analogs

| Compound | Affected Pathway(s) | Observed Effect | Cell Model | Reference |

|---|---|---|---|---|

| 3'-hydroxy-3,4'-dimethoxyflavone | JNK/SAPK | Activation contributes to apoptosis; inhibition of JNK/SAPK attenuates cell death. | Human leukemia cells (HL-60, U-937, MOLT-3) | fao.orgnih.govresearchgate.net |

| 3-hydroxy-3',4'-dimethoxyflavone (HDMF) | p38, ERK | Inhibition of signaling, leading to decreased cell migration and invasion. | Glioblastoma cells (U251) | nih.gov |

| 3',4'-dihydroxyflavonol | JNK, p38 | Inhibition of activation in response to oxidative stress. | Cultured myoblasts | nih.gov |

Cyclooxygenase-2 (COX-2) Enzyme Inhibition (for related dimethoxyflavones)

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in inflammation and is a key target for anti-inflammatory drugs. semanticscholar.org Research into the anti-inflammatory properties of various methoxyflavones has identified them as potential COX-2 inhibitors. nih.gov A study investigating a series of synthesized methoxyflavones found that their bioactivity was dependent on the position of the methoxy groups. nih.gov

One particular dimethoxyflavone derivative exhibited selective inhibition of COX-2, with an inhibitory activity of 98.96% and a selectivity index (SI) of 3.90. nih.govresearchgate.net This demonstrates that compounds within this chemical class can be potent and selective inhibitors of the COX-2 enzyme, rivaling the activity of known NSAIDs like celecoxib. nih.gov The development of selective COX-2 inhibitors is a significant therapeutic goal, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform. mdpi.com These findings underscore the potential of dimethoxyflavones as a scaffold for developing new anti-inflammatory agents. nih.govresearchgate.net

Cell Cycle Regulation and Apoptosis Induction Studies

Induction of Cell Cycle Arrest (e.g., G2-M Phase)

A key mechanism of anticancer action for many flavonoids is the disruption of the cell cycle in proliferating cancer cells. Studies on 3'-hydroxy-3,4'-dimethoxyflavone have shown that this compound induces cell cycle arrest at the G2-M phase in human leukemia cell lines, including HL-60, MOLT-3, and U-937. fao.orgnih.govresearchgate.net This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation.

The induction of G2-M arrest is a common mechanism for various cytotoxic compounds. nih.govnih.govmdpi.com For instance, another synthetic flavan, 2(+/-)-7,8,3',4',5'-pentamethoxyflavan, also demonstrated an anti-proliferative effect on HL-60 cells that was associated with G2/M cell cycle arrest. nih.gov This was mediated by regulating the expression of proteins such as Cdc25C and cyclin A. nih.gov The ability of dimethoxyflavone derivatives to halt the cell cycle at this critical checkpoint is a significant component of their cytotoxic activity against cancer cells. nih.gov

Activation of Caspase-Dependent Apoptotic Pathways (e.g., Cytochrome c Release, Caspase-3, -6, -7, -9 Processing)

In addition to halting the cell cycle, this compound derivatives actively induce programmed cell death, or apoptosis, through caspase-dependent pathways. Research on 3'-hydroxy-3,4'-dimethoxyflavone confirmed that the induced cell death is mediated by caspase activation, as the process was prevented by the pan-caspase inhibitor z-VAD-fmk and reduced by a selective caspase-9 inhibitor. fao.orgnih.govresearchgate.net

The apoptotic process initiated by these compounds involves the mitochondrial pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol. fao.orgnih.gov This event is a critical step that leads to the activation of an executioner caspase cascade. nih.gov Studies have documented the subsequent cleavage and activation of caspase-3, caspase-8, and caspase-9 in response to treatment with related methoxylated flavans. nih.gov Another related compound, 5,7,4'-Trimethoxyflavone, was also shown to induce apoptosis through the proteolytic activation of caspase-3. medchemexpress.com This cascade of events ultimately leads to the systematic dismantling of the cell, a hallmark of apoptosis. fao.orgnih.govnih.gov

Table 2: Key Events in Caspase-Dependent Apoptosis

| Apoptotic Event | Mediating Compound | Observation | Reference |

|---|---|---|---|

| Cytochrome c Release | 3'-hydroxy-3,4'-dimethoxyflavone | Associated with induced cell death. | fao.orgnih.gov |

| Caspase Activation | 3'-hydroxy-3,4'-dimethoxyflavone | Cell death prevented by pan-caspase inhibitor z-VAD-fmk. | nih.govresearchgate.net |

| Caspase-9 Processing | 3'-hydroxy-3,4'-dimethoxyflavone | Cell death reduced by a selective caspase-9 inhibitor. | nih.gov |

| Caspase-3, -8, -9 Cleavage | 2(+/-)-7,8,3',4',5'-pentamethoxyflavan | Observed alongside DNA fragmentation and apoptosis. | nih.gov |

| Caspase-3 Activation | 5,7,4'-Trimethoxyflavone | Proteolytic activation of caspase-3 was increased. | medchemexpress.com |

Modulation of Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL)

The commitment to apoptosis is tightly regulated by the balance between pro- and anti-apoptotic proteins, particularly those of the Bcl-2 family. nih.gov Compounds that can disrupt this balance by downregulating anti-apoptotic proteins are of significant therapeutic interest. 3'-hydroxy-3,4'-dimethoxyflavone has demonstrated strong cytotoxicity against human leukemia cell lines that over-express the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.govresearchgate.net This suggests that the compound can overcome the resistance to apoptosis conferred by these proteins.

Further evidence shows that related flavonoids can directly impact the levels and function of these protective proteins. For example, 7,8-Dihydroxyflavone induced apoptosis was associated with decreased levels of Bcl-2. semanticscholar.org In another study, 3-hydroxy-3',4'-dimethoxyflavone was found to inhibit activities induced by Bcl-w, another anti-apoptotic Bcl-2 family protein. nih.gov By neutralizing these key survival proteins, dimethoxyflavones facilitate the progression of the apoptotic cascade.

Inhibition of Tubulin Polymerization (for related dimethoxyflavones)

Microtubules, which are dynamic polymers of tubulin, are essential for forming the mitotic spindle during cell division, making them a prime target for anticancer agents. mdpi.com Several studies have revealed that dimethoxyflavone derivatives can interfere with this critical cellular machinery. Specifically, 5,7,3'-trihydroxy-3,4'-dimethoxyflavone (THDF) has been shown to inhibit tubulin polymerization, an action associated with its ability to induce M-phase cell cycle arrest in human leukemia cells. nih.gov

Similarly, 3'-hydroxy-3,4'-dimethoxyflavone was found to block tubulin polymerization in human melanoma cells. nih.govresearchgate.net This disruption of microtubule dynamics is a well-established mechanism for potent antimitotic agents. mdpi.comnih.gov The ability of these related dimethoxyflavones to inhibit tubulin polymerization places them in a class of compounds that can effectively halt cell division, leading to apoptosis in rapidly dividing cancer cells. nih.govnih.gov

Suppression of Cancer Stemness Markers (for related dimethoxyflavones)

While direct evidence for the effects of this compound on cancer stemness markers is not extensively documented in the current scientific literature, studies on closely related dimethoxyflavones have shown promising results in the suppression of characteristics associated with cancer stem cells (CSCs). One such study focused on 3-Hydroxy-3',4'-dimethoxyflavone (HDMF), a structurally similar compound, and its impact on glioblastoma multiforme (GBM), a particularly aggressive form of brain cancer.

In this research, HDMF demonstrated the ability to inhibit the formation of neurospheres by glioblastoma cells, a key characteristic of cancer stem-like cells and their capacity for self-renewal. Furthermore, treatment with HDMF led to a reduction in the expression of several critical glioma stem cell markers. nih.gov These markers play a crucial role in maintaining the undifferentiated and self-renewing state of cancer stem cells. The study reported a notable decrease in the levels of Musashi, Sox-2, and c-myc, all of which are transcription factors implicated in the maintenance of stem cell properties and tumorigenicity. nih.gov

These findings suggest that dimethoxyflavone compounds may have the potential to target the cancer stem cell population within tumors, which is often responsible for tumor recurrence and resistance to conventional therapies. The suppression of these key stemness markers by HDMF in glioblastoma cells underscores the potential of this class of compounds to interfere with the fundamental mechanisms that drive cancer progression and malignancy. nih.gov Further research is warranted to determine if this compound exerts similar effects on cancer stemness markers across various cancer types.

Neuroprotective Mechanisms in Cellular and Animal Models

Inhibition of Parthanatos (Poly(ADP-ribose) Polymerase-1 (PARP-1) Overactivation)

This compound has been identified as a novel inhibitor of parthanatos, a specific form of programmed cell death initiated by the overactivation of Poly(ADP-ribose) Polymerase-1 (PARP-1). This overactivation is a key event in the neuronal death cascade triggered by excessive DNA damage.

In cellular models, this compound demonstrated a significant ability to reduce the synthesis and accumulation of poly(ADP-ribose) (PAR), the polymer produced by activated PARP-1. In HeLa cells treated with the DNA alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), which is a known inducer of parthanatos, this compound dose-dependently decreased the levels of PAR. This inhibition of PARP-1 activity is a crucial mechanism for preventing the downstream events of parthanatos, including energy failure and cell death.

Protection Against DNA-Alkylating Agent-Induced Cell Death (e.g., MNNG)

Consistent with its role as a parthanatos inhibitor, this compound has shown protective effects against cell death induced by DNA-alkylating agents like MNNG. In studies using both HeLa and SH-SY5Y neuroblastoma cells, treatment with this compound significantly counteracted the cytotoxic effects of MNNG.

The protective effect of this compound was concentration-dependent, with an observed EC50 value of 9.94 ± 1.05 μM in HeLa cells. This demonstrates a potent ability to preserve cell viability in the presence of severe DNA damage, a common trigger for neuronal loss in various neurological disorders.

Attenuation of Excitotoxic Neuronal Damage (e.g., NMDA-Induced)

Excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors such as the N-methyl-D-aspartate (NMDA) receptor, is a major contributor to neuronal damage in conditions like stroke and traumatic brain injury. This compound has been shown to protect cortical neurons from NMDA-induced cell death.

By mitigating the downstream consequences of excessive NMDA receptor activation, which includes the overactivation of PARP-1, this compound contributes to the survival of neurons. This neuroprotective effect against excitotoxicity highlights its therapeutic potential for a range of acute and chronic neurological conditions.

Reduction of Neuroinflammatory Processes

While direct studies on the effect of this compound on neuroinflammatory processes are limited, research on a related compound, 3',4'-dihydroxyflavone (B191068), provides insights into the potential anti-neuroinflammatory properties of this class of flavonoids. In studies involving BV2 microglial cells, 3',4'-dihydroxyflavone was shown to inhibit the production of pro-inflammatory mediators.

Specifically, it reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2). Furthermore, it suppressed the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects were attributed to the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. Given the structural similarities, it is plausible that this compound may also possess neuroprotective effects mediated through the attenuation of neuroinflammatory responses, though further investigation is required to confirm this.

Hematopoietic Stem Cell Proliferation and Maintenance Research

In the field of hematology, this compound has been investigated for its potential to promote the ex vivo expansion of human hematopoietic stem cells (HSCs). The ability to effectively expand HSCs outside the body is a critical challenge for their therapeutic application in transplantation and gene therapy.

A study examining the effects of this compound on mobilized peripheral blood-derived HSCs cultured under normoxic conditions (20% O2) revealed significant positive outcomes. After a 7-day culture period, the addition of this compound to the culture medium resulted in a substantial enhancement of the CD34+ cell population, which is a key marker for human HSCs. nih.gov

Specifically, cultures treated with this compound showed a 27.8-fold increase in the number of CD34+ cells compared to the initial count. nih.gov This was a significant improvement over control cultures, which exhibited a 14.4-fold expansion. nih.gov Furthermore, the percentage of cells maintaining the CD34+ phenotype was higher in the presence of this compound (22.1%) compared to the control (11.6%). nih.gov

In addition to promoting the proliferation of the CD34+ population, this compound also enhanced the functional capacity of the expanded HSCs, as evidenced by an increase in the number of primary colonies formed in colony-forming unit (CFU) assays and a higher replating efficiency. nih.gov These findings suggest that this compound not only increases the quantity of HSCs but also helps to maintain their self-renewal and differentiation potential. nih.gov

Interestingly, while the expansion of CD34+ cells was most pronounced under normoxic conditions, an increase in the number of primary colonies was also observed in hypoxic (1% O2) cultures treated with this compound, indicating a beneficial effect on HSC function across different oxygen tensions. nih.gov

Table 1: Effect of this compound on the Ex Vivo Expansion of Human Hematopoietic Stem Cells

| Treatment Group | Fold Enhancement of CD34+ Cells | Percentage of CD34+ Cells |

| Control (Day 7) | 14.4 | 11.6% |

| This compound (Day 7) | 27.8 | 22.1% |

| Data from a study on mobilized peripheral blood-derived HSCs cultured for 7 days under normoxic conditions. nih.gov |

Promotion of Human Hematopoietic Stem Cell Proliferation Ex Vivo

The ex vivo expansion of human hematopoietic stem cells (HSCs) presents a significant challenge in cellular therapy and transplantation. Research has identified this compound as a compound capable of promoting the proliferation of these cells. In studies involving HSCs cultured under normoxic conditions (20% O2), the addition of this compound led to a notable enhancement of CD34+ cells, which are characteristic of HSCs. nih.gov

After one week of cultivation, cultures treated with this compound demonstrated a 27.8-fold increase in CD34+ cells, a significant improvement compared to the 14.4-fold expansion observed in control cultures. nih.gov Furthermore, the presence of the compound helped preserve the CD34 positivity at 22.1%, whereas control cultures saw this marker decrease to 11.6%. nih.gov This suggests that this compound not only stimulates proliferation but also helps maintain the stem cell phenotype. The compound also contributed to a higher number of primary colonies and increased replating efficiency, indicating a qualitative enhancement of the stem cell population. nih.gov

Table 1: Effect of this compound on Ex Vivo Expansion of Human Hematopoietic Stem Cells (Normoxia)

| Treatment Group | Fold Expansion of CD34+ Cells (after 1 week) | CD34 Positivity (after 1 week) |

|---|---|---|

| Control | 14.4-fold | 11.6% |

| This compound | 27.8-fold | 22.1% |

Mechanism of Aryl Hydrocarbon Receptor (AhR) Antagonism

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in regulating various biological processes, including the metabolism of xenobiotics. This compound has been identified as a potent antagonist of the AhR. nih.govoup.com Its mechanism of action involves inhibiting the transformation of the AhR to its nuclear binding form. nih.gov

In human breast cancer cell lines (MCF-7 and T47D), treatment with this compound alone did not induce AhR-mediated activity. However, when co-administered with the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), it effectively blocked TCDD-induced responses in a concentration-dependent manner. nih.gov At a concentration of 10 µM, this compound achieved complete inhibition of TCDD-induced activity. nih.gov Gel mobility shift assays confirmed that the compound prevents the formation of the nuclear AhR complex induced by TCDD. nih.gov This antagonistic activity also extends to blocking TCDD's inhibitory effects on estrogen-induced transactivation, further solidifying its role as a pure AhR antagonist. nih.govoup.com

Inhibition of Cytochrome P450 Enzyme Induction (e.g., CYP1A1, CYP1B1)

As a direct consequence of its AhR antagonism, this compound inhibits the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are downstream targets of the AhR signaling pathway. In breast cancer cells, TCDD is a powerful inducer of CYP1A1-dependent activity. nih.gov Co-treatment with this compound significantly curtails this induction. nih.govoup.com

The introduction of a 5,7-dihydroxyflavone moiety to this compound has been shown to enhance its inhibitory potency against CYP1A1, CYP1A2, and CYP1B1. nih.gov While this compound itself is a substrate for CYP1B1, its primary role in the context of AhR signaling is the prevention of the transcriptional activation of these enzyme-encoding genes. nih.gov This inhibitory action on P450 enzymes is a key aspect of its potential chemopreventive properties.

Antimicrobial Activity and Virulence Factor Modulation

Inhibition of Bacterial Two-Component Systems (e.g., ArlRS in Staphylococcus aureus)

Two-component systems (TCS) are crucial for bacteria to sense and respond to environmental changes, often regulating virulence and antibiotic resistance. This compound has been identified as a selective inhibitor of the ArlRS TCS in Staphylococcus aureus. nih.govnih.govrsc.org The ArlRS system plays a significant role in controlling virulence in both systemic and localized S. aureus infections. nih.govnih.govrsc.org

The inhibitory mechanism of this compound involves the direct inhibition of ArlS autophosphorylation, a critical step in the activation of this TCS. nih.gov By blocking this signaling pathway, the compound disrupts the normal gene expression pattern regulated by ArlRS, leading to a reduction in virulence traits. nih.gov Studies have shown that this inhibition is effective across various S. aureus strains, including methicillin-resistant S. aureus (MRSA). nih.gov

Mechanisms of Enzyme Inhibition (e.g., DNA Gyrase)

While the primary antimicrobial mechanism of this compound against S. aureus appears to be the inhibition of the ArlRS system, the broader class of flavonoids has been investigated for their ability to inhibit other essential bacterial enzymes. DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. It is vital for bacterial DNA replication and survival. While specific studies detailing the direct inhibition of DNA gyrase by this compound are not extensively available, the potential for flavonoids to target this enzyme is recognized in the scientific community. The development of selective inhibitors for bacterial DNA gyrase over its human topoisomerase counterparts is an active area of research to ensure therapeutic safety.

Suppression of Oxacillin (B1211168) Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA)

A significant finding related to the activity of this compound is its ability to suppress oxacillin resistance in MRSA. nih.govnih.gov This effect is linked to its inhibition of the ArlRS two-component system. nih.gov By modulating the genetic expression controlled by ArlRS, this compound enhances the sensitivity of MRSA to oxacillin. nih.gov

The application of ArlRS inhibitors, such as this compound, leads to a marked decrease in the ability of MRSA to clump in the presence of human plasma, adhere to fibrinogen-coated surfaces, and kill human neutrophils. nih.gov These antivirulence effects, coupled with the resensitization to conventional antibiotics, highlight the therapeutic potential of targeting this regulatory system. Structure-activity relationship studies have explored analogues of this compound to identify compounds with even greater potency in both ArlRS inhibition and the suppression of oxacillin resistance. nih.govnih.gov

Table 2: Summary of Antimicrobial and Virulence Modulation Activities of this compound

| Activity | Target | Organism | Observed Effect |

|---|---|---|---|

| Inhibition of Two-Component System | ArlRS | Staphylococcus aureus | Direct inhibition of ArlS autophosphorylation, disruption of virulence gene expression. nih.gov |

| Suppression of Antibiotic Resistance | Oxacillin Resistance in MRSA | Staphylococcus aureus (MRSA) | Enhanced sensitivity to oxacillin, reduction in virulence traits. nih.gov |

Other Enzyme and Receptor Interactions

Urease Enzyme Inhibition

Currently, there is a lack of specific research data on the direct inhibitory effects of this compound on the urease enzyme.

Aryl Hydrocarbon Receptor (AhR) Binding and Antagonism

This compound has been identified as an antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of various genes, including cytochrome P450 1A1 (CYP1A1). nih.govnih.gov

In studies using human breast cancer cell lines (MCF-7 and T47D), this compound by itself did not induce CYP1A1-dependent ethoxyresorufin-O-deethylase (EROD) activity, which is a common measure of AhR activation. nih.gov However, when co-treated with the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), this compound demonstrated a concentration-dependent inhibition of TCDD-induced EROD and reporter gene activity. nih.govoup.com Complete inhibition of the TCDD-induced responses was observed at a concentration of 10 µM of this compound. nih.govoup.com

Mechanistic studies using gel mobility shift assays have shown that this compound does not promote the transformation of the AhR to its nuclear binding form on its own. nih.govoup.com Instead, it actively inhibits the TCDD-induced transformation of the AhR in rat liver cytosol and prevents the formation of the nuclear AhR complex in MCF-7 and T47D cells. nih.govoup.com

Furthermore, TCDD is known to inhibit estrogen-induced transactivation in MCF-7 cells. Research has shown that this compound can block this inhibitory effect of TCDD, further confirming its role as an AhR antagonist in these breast cancer cells. nih.govoup.com

Table 1: Effect of this compound on TCDD-Induced AhR Activity in Human Breast Cancer Cells

| Cell Line | Treatment | Effect on EROD/Reporter Gene Activity | Reference |

| MCF-7 | This compound (alone) | No induction | nih.gov |

| T47D | This compound (alone) | No induction | nih.gov |

| MCF-7 | 1 nM TCDD + 0.1-10 µM 3,4'-DMF | Concentration-dependent decrease | nih.govoup.com |

| T47D | 1 nM TCDD + 0.1-10 µM 3,4'-DMF | Concentration-dependent decrease | nih.govoup.com |

| MCF-7 | 1 nM TCDD + 10 µM 3,4'-DMF | 100% inhibition | nih.govoup.com |

| T47D | 1 nM TCDD + 10 µM 3,4'-DMF | 100% inhibition | nih.govoup.com |

Structure Activity Relationship Sar Studies and Molecular Modeling

Impact of Methoxy (B1213986) and Hydroxyl Group Positions on Biological Potency

The arrangement of methoxy (-OCH₃) and hydroxyl (-OH) groups on the flavonoid skeleton is a critical determinant of biological activity. For flavonoids, the number and position of these groups influence properties such as antioxidant capacity, metabolic stability, and interaction with specific enzymes.

Research into the neuroprotective effects of methoxyflavones has highlighted the importance of the substitution pattern on the B-ring. For instance, studies on the inhibition of parthanatos, a specific pathway of programmed cell death, revealed that methoxylation at the 4'-position is a key requirement for a flavone (B191248) to inhibit PARP-1-mediated cell death. nih.gov While 4'-Methoxyflavone showed significant protective activity, the addition of a second methoxy group at the 3' position, creating 3,4'-Dimethoxyflavone, did not diminish this effect, suggesting the 4'-methoxy group is the primary active feature for this specific mechanism. nih.gov In contrast, substitution at the 3' position alone (3'-methoxyflavone) did not yield any protective effects in the same screen. nih.gov

The presence of hydroxyl groups can also significantly alter a compound's biological profile. For example, the introduction of 5,7-dihydroxy groups to the A-ring of methoxylated flavonoids was found to decrease their rate of oxidation by cytochrome P450 enzymes, specifically CYP1B1 and CYP2A13. nih.govnih.gov This indicates that hydroxylation at these positions can alter the metabolic pathway and potentially the bioavailability and duration of action of the parent compound. Generally, for antioxidant and anti-proliferative activities in flavonoids, the presence and location of hydroxyl groups, particularly an ortho-dihydroxy (catechol) group on the B-ring or a hydroxyl group at the C3 position, are considered important features. mdpi.com

| Compound | Substitution Pattern | Observed Effect on Biological Potency |

| This compound | Methoxy groups at 3' and 4' positions | Confers neuroprotective activity by inhibiting parthanatos. nih.gov Good substrate for CYP1B1 enzyme. nih.govnih.gov |

| 4'-Methoxyflavone | Methoxy group at 4' position | Shows significant neuroprotective activity, similar to this compound. nih.gov |

| 3'-Methoxyflavone | Methoxy group at 3' position | Did not produce protection against parthanatos in screening assays. nih.gov |

| Methoxyflavones with 5,7-dihydroxy groups | Methoxy groups on B-ring, hydroxyl groups at 5 and 7 positions | Decreased oxidation by CYP1B1 and CYP2A13 enzymes compared to non-hydroxylated counterparts. nih.govnih.gov |

| 5-Hydroxy-3',4',7-trimethoxyflavone | Additional hydroxyl group at C-5 position | Showed a stronger reversal effect on BCRP-mediated drug resistance compared to its non-hydroxylated analog. nih.gov |

Influence of Substituent Patterns on Target Binding Affinity

The specific pattern of substituents on the flavone core directly influences how strongly it binds to its molecular targets. SAR studies focused on this compound as an inhibitor of the ArlRS two-component system (TCS) in Staphylococcus aureus have provided valuable insights into optimizing its activity. The ArlRS TCS is a key regulator of virulence in S. aureus. nih.govnih.gov

An initial SAR study using this compound as the parent scaffold identified several analogs with increased inhibitory activity against ArlRS. nih.gov The study found that modifications at the 3' and 4' positions with bulkier alkoxy groups, such as butoxy, isobutoxy, and isopentoxy groups, resulted in compounds that were significantly more active than the original this compound. nih.gov This suggests that the binding pocket of the target protein can accommodate larger, more lipophilic substituents at these positions, potentially leading to enhanced hydrophobic interactions and greater binding affinity.

| Compound/Analog Series | Substituent Modification | Impact on ArlRS Inhibition |

| This compound (Parent) | Methoxy groups at 3' and 4' | Moderate and selective inhibition of ArlRS. nih.gov |

| 3e (Butoxy analog) | Bulky butoxy group | ~50% inhibition in mgrA P2-GFP reporter assay. nih.gov |

| 3f (Isobutoxy analog) | Bulky isobutoxy group | ~48% inhibition in mgrA P2-GFP reporter assay. nih.gov |

| 3g (Isopentoxy analog) | Bulky isopentoxy group | ~61% inhibition in mgrA P2-GFP reporter assay; significantly more active than the parent compound. nih.gov |

Comparative Analysis with Related Flavonoid Derivatives (e.g., 3-Hydroxy-3',4'-Dimethoxyflavone (B1596399), 4'-Methoxyflavone)

4'-Methoxyflavone : As a neuroprotective agent that inhibits parthanatos, 4'-Methoxyflavone is highly effective. A direct comparison showed that both 4'-Methoxyflavone and this compound offered significant, concentration-dependent protection against cell death induced by DNA-alkylating agents. nih.gov Their potencies were comparable, with EC₅₀ values determined to be 11.41 ± 1.04 μM for 4'-Methoxyflavone and 9.94 ± 1.05 μM for this compound. nih.gov This similarity underscores the critical role of the 4'-methoxy group for this specific activity, with the additional 3'-methoxy group in this compound having a negligible impact on potency. nih.gov In terms of metabolism, both compounds are oxidized by cytochrome P450 enzymes, but this compound was found to be a particularly good substrate for CYP1B1, being O-demethylated to form 3',4'-dihydroxyflavone (B191068). nih.govnih.gov